
dimethyl (1S,2S)-4-oxocyclopentane-1,2-dicarboxylate
Vue d'ensemble
Description
The compound is a derivative of cyclopentane, which is a cyclic hydrocarbon. It has two carboxylate groups (COO-) and a ketone group (C=O) attached to the cyclopentane ring . The (1S,2S) notation indicates that it has two chiral centers, which are carbon atoms attached to four different groups .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography, NMR spectroscopy, or mass spectrometry .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. It could potentially undergo reactions at the carboxylate or ketone groups .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely depend on its specific structure. Diastereomers, which are compounds with two or more chiral centers, often have different physical properties such as melting points, boiling points, and densities .
Applications De Recherche Scientifique
Bridged Ring Systems
- Research by Brown, Buchanan, and O'Donnell (1979) focused on synthesizing diethyl, 2,5-dimethylcyclohept-4-ene-1.1-dicarboxylate from a related compound, showcasing a process involving hydrolysis and transformation into a ketone through a new fragmentation reaction (Brown, Buchanan, & O'Donnell, 1979).
Oxidative Carbomethoxylation
- Yokota, Sakaguchi, and Ishii (2002) demonstrated the oxidative carbomethoxylation of cyclopentene, leading to dimethyl cyclopentanedicarboxylate derivatives under specific conditions, highlighting the role of Cl(-) in the catalytic system (Yokota, Sakaguchi, & Ishii, 2002).
Synthesis of Pheromones
- Nishimura and Mori (1998) utilized the compound for synthesizing (−)‐Frontalin, a bark beetle pheromone, starting from ethyl 2-oxocyclopentane-1-carboxylate and achieving high enantiomeric purity (Nishimura & Mori, 1998).
Conformational Studies in Biochemistry
- Mari et al. (2004) designed a structural mimic of α(1,2)mannobioside using dimethyl (1S,2S,4S,5S)-4-allyloxy-5-(α-mannosyloxy)cyclohexane-1,2-dicarboxylate, demonstrating its mannosidase stability and potential for future biochemical applications (Mari et al., 2004).
Reductive Ring Opening
- Imamoto, Hatajima, and Yoshizawa (1994) studied the reductive ring opening of dimethyl cyclopropane-1,1-dicarboxylate, providing insights into the synthesis of pentanolides from carbonyl compounds (Imamoto, Hatajima, & Yoshizawa, 1994).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
dimethyl (1S,2S)-4-oxocyclopentane-1,2-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O5/c1-13-8(11)6-3-5(10)4-7(6)9(12)14-2/h6-7H,3-4H2,1-2H3/t6-,7-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMKJWKXCHOWVDN-BQBZGAKWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(=O)CC1C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H]1CC(=O)C[C@@H]1C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
dimethyl (1S,2S)-4-oxocyclopentane-1,2-dicarboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




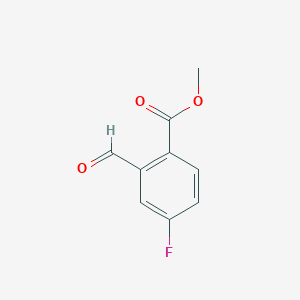

![dimethyl (E)-2-[4-(trifluoromethyl)anilino]but-2-enedioate](/img/structure/B3039442.png)
![2-[Methyl(2-nitrophenyl)amino]ethanol](/img/structure/B3039445.png)
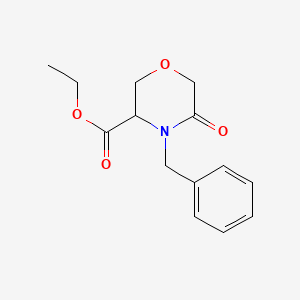
![(S,S)-3-Isobutyl-1,4-diazabicyclo[4.3.0]nonane](/img/structure/B3039447.png)
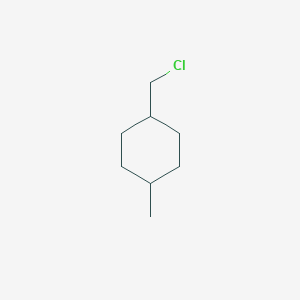

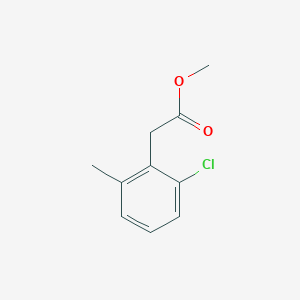
![2',6-Dimethyl-[1,1'-biphenyl]-3-amine](/img/structure/B3039454.png)
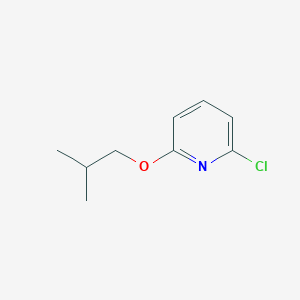
![3-o-Tolyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid](/img/structure/B3039457.png)
![3-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid](/img/structure/B3039459.png)